(E)-Methyl 3-(4-aminophenyl)acrylate
Overview
Description
“(E)-Methyl 3-(4-aminophenyl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Methyl 4-aminocinnamate and Methyl p-aminocinnamate .
Synthesis Analysis
A series of 2-(N-cyclicamino)quinolines coupled with methyl (E)-3-(2/3/4-aminophenyl)acrylates was synthesized and subjected to in vitro screening bioassays for potential antiplasmodial and antitrypanosomal activities .Molecular Structure Analysis
The molecular weight of “this compound” is 177.20 g/mol . The InChIKey of the compound is HYVLKRMLVXUWQE-QPJJXVBHSA-N . The compound has a topological polar surface area of 52.3 Ų .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 177.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 177.078978594 g/mol .Scientific Research Applications
Mechanistic Insights in Chemical Reactions
A study by Liu et al. (2016) explored the reaction mechanism of (E)‐methyl 3‐(2‐aminophenyl)acrylate with phenylisothiocyanate, highlighting the roles of the substrate and solvent water in the reaction. This research provided valuable insights into the nucleophilic addition, deprotonation, and protonation processes, along with intramolecular cyclization and keto–enol tautomerization in such chemical reactions (Liu et al., 2016).
Potential Antiparasitic Applications
Bokosi et al. (2021) synthesized a series of compounds combining 2‐(N‐cyclicamino)quinolines with methyl (E)‐3‐(2/3/4‐aminophenyl)acrylates. These compounds were screened for antiplasmodial and antitrypanosomal activities, showing potential as antiparasitic agents. This research highlights the significance of substituent effects on biological activity and the drug-like properties of such compounds (Bokosi et al., 2021).
Application in Cancer Research
Rodrigues et al. (2012) synthesized quinolinyl acrylate derivatives and evaluated their effects against human prostate cancer cells both in vitro and in vivo. One compound, in particular, showed promising results in reducing cell viability, migration, and invasion, as well as in inhibiting neoangiogenesis and MMP-9 activity. This study emphasizes the potential therapeutic applications of these derivatives in treating prostate cancer (Rodrigues et al., 2012).
Corrosion Protection Applications
Zhang et al. (2009) researched the use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid for corrosion protection. They found that films formed from this compound on iron surfaces exhibited significant inhibition abilities, as demonstrated through electrochemical measurements (Zhang et al., 2009).
Synthesis and Characterization in Polymer Science
Hai (2003) focused on the synthesis and characterization of chiral poly(meth)acrylates. This study provides insights into the chemical structure and molecular weight distribution of these polymers, contributing to the understanding of polymer science and its applications (Hai, 2003).
Environmental Applications
Wu et al. (2016) investigated the removal of methyl acrylate, a related compound, by a ceramic-packed biotrickling filter. This study is significant in understanding the treatment of toxic waste gases and highlights the role of bacterial communities in such environmental processes (Wu et al., 2016).
Properties
IUPAC Name |
methyl (E)-3-(4-aminophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVLKRMLVXUWQE-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65198-02-9 | |
Record name | Methyl p-aminocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065198029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl p-aminocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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